molecular formula C13H9ClN4 B8649555 N-(6-chloro-4-pyrimidinyl)-5-Isoquinolinamine

N-(6-chloro-4-pyrimidinyl)-5-Isoquinolinamine

Cat. No. B8649555
M. Wt: 256.69 g/mol
InChI Key: FENXPRHVUKQMBX-UHFFFAOYSA-N
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Patent
US07442701B2

Procedure details

A mixture of 4,6-dichloropyrimidine (5 g, 34 mmol), isoquinolin-5-amine (5.3 g, 37 mmol), 2′-(dimethylamino)-2-biphenylyl palladium (II) chloride dinorbornylphosphine complex. [see Angew. Chem., 2002, 41, 3668; CAS number 359803-53-5] (940 mg, 2 mmol) and sodium tert-butoxide (4.8 g, 50 mmol) in p-xylene (100 ml) was degassed thoroughly and heated under nitrogen at 100° C. for 16 hours. The cooled reaction mixture was purified by column chromatography over silica (eluant 1% MeOH in DCM) to give the title compound (1.5 g, 17%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.3 g
Type
reactant
Reaction Step One
Quantity
4.8 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
17%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[C:6]([Cl:8])[N:5]=[CH:4][N:3]=1.[CH:9]1[C:18]2[CH:17]=[CH:16][CH:15]=[C:14]([NH2:19])[C:13]=2[CH:12]=[CH:11][N:10]=1.CC(C)([O-])C.[Na+]>CC1C=CC(C)=CC=1>[Cl:8][C:6]1[N:5]=[CH:4][N:3]=[C:2]([NH:19][C:14]2[C:13]3[CH:12]=[CH:11][N:10]=[CH:9][C:18]=3[CH:17]=[CH:16][CH:15]=2)[CH:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
ClC1=NC=NC(=C1)Cl
Name
Quantity
5.3 g
Type
reactant
Smiles
C1=NC=CC=2C(=CC=CC12)N
Step Two
Name
Quantity
4.8 g
Type
reactant
Smiles
CC(C)([O-])C.[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
CC=1C=CC(=CC1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The cooled reaction mixture
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography over silica (eluant 1% MeOH in DCM)

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(=NC=N1)NC=1C=2C=CN=CC2C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: PERCENTYIELD 17%
YIELD: CALCULATEDPERCENTYIELD 17.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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